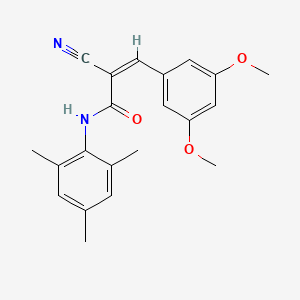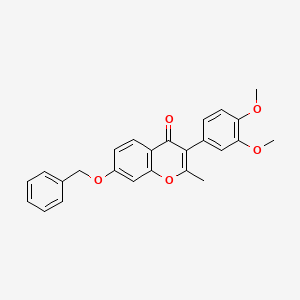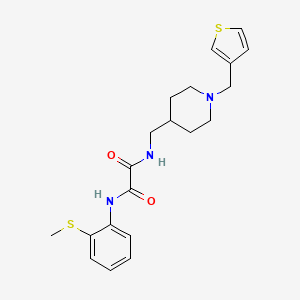![molecular formula C21H21NO4 B2391281 9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951983-21-4](/img/structure/B2391281.png)
9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel chromeno oxazin-4-one . It is part of a series of compounds synthesized and characterized for their potential anti-inflammatory activities .
Synthesis Analysis
The compound was synthesized based on the principles of bioisosterism and hybridization . The synthesis process involved the use of IR, H-1 NMR, MS, and elemental analyses .Scientific Research Applications
Crystal Structure and Derivative Formation
The study of derivatives similar to 9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one reveals insights into their crystal structures and potential chemical transformations. For example, the crystal structure of a related compound, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, shows cyclohexane rings in chair and half-chair conformations, which could be relevant for understanding the structural properties of oxazine derivatives (Xiaoping Rao et al., 2014).
Synthetic Transformations
The synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from a reaction involving benzoylmethylene(triphenyl)phosphorane highlights the potential of oxazine derivatives in forming structurally complex and potentially biologically active compounds (D. N. Nicolaides et al., 1996).
Pharmacological Activities
A study on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, which share structural similarities with the compound , evaluated their antioxidant and anticancer activities. This indicates the potential pharmacological applications of such fused oxazine derivatives (Naglaa F. H. Mahmoud et al., 2017).
Photochemical Properties
The photochemical properties of oxazine derivatives are of interest, as demonstrated by a study on the photodimerization of a benzoxazine monomer with a coumarin group. This research suggests applications in materials science, where controlled photodimerization can be used to develop new materials with specific properties (B. Kiskan et al., 2007).
Chemical Reactivity and Synthesis
The formation and properties of various benzoxazine derivatives through reactions with arylacetates, arylacetic acids, and trans-stilbene highlight the chemical reactivity of oxazine compounds. Such studies are crucial for expanding the synthetic toolbox for creating novel compounds with potential applications in medicinal chemistry and materials science (D. N. Nicolaides et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)22-10-16-19(26-12-22)9-8-15-20(23)17(11-25-21(15)16)14-6-4-5-7-18(14)24-3/h4-9,11,13H,10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNSZJMFXZNDDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2391201.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2391206.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2391207.png)

![5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde](/img/structure/B2391210.png)

![N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2391213.png)
![8-isobutyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391216.png)
![4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2391218.png)


